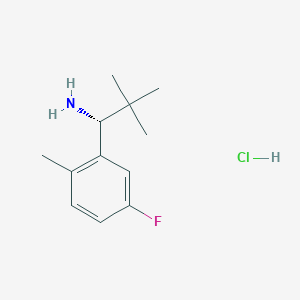
(R)-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-bromo-2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the α-cyclopropanation of ketones using hydrogen borrowing catalysis . This method provides an efficient route to cyclopropane derivatives with high enantioselectivity.
Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide in the presence of triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . These intermediates can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and difluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Cycloaddition reactions may involve catalysts such as transition metals or photoredox catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce alcohols, ketones, or amines.
Scientific Research Applications
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and pharmacokinetic properties.
Materials Science: The cyclopropyl group imparts rigidity to the molecule, making it useful in the synthesis of materials with specific mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of ®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The cyclopropyl group can impose conformational constraints on the molecule, enhancing its binding affinity to target proteins. The bromo and difluoro substituents can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing methanamines and phenyl derivatives, such as ®-Cyclopropyl (4-fluorophenyl)methanamine hydrochloride .
Uniqueness
®-(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is unique due to the combination of its cyclopropyl group with bromo and difluoro substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(R)-(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1 |
InChI Key |
WDLVCJBSUHLYKQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC1[C@H](C2=C(C=C(C=C2F)Br)F)N |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)
![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051707.png)



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)






![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)

